2-(4-Methoxy-2-methylphenyl)-4-nitrobenzoic acid
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Overview
Description
2-(4-Methoxy-2-methylphenyl)-4-nitrobenzoic acid is an organic compound that features both methoxy and nitro functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-2-methylphenyl)-4-nitrobenzoic acid typically involves the nitration of 2-(4-Methoxy-2-methylphenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar nitration reactions but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. The starting materials are often sourced in bulk, and the reaction parameters are carefully monitored to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-2-methylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles in a substitution reaction.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Strong bases like sodium hydride or nucleophiles like thiols.
Major Products
Reduction: 2-(4-Methoxy-2-methylphenyl)-4-aminobenzoic acid.
Substitution: Products depend on the nucleophile used, such as 2-(4-Methylphenyl)-4-nitrobenzoic acid if the methoxy group is replaced by a hydrogen atom.
Scientific Research Applications
2-(4-Methoxy-2-methylphenyl)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its functional groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-2-methylphenyl)-4-nitrobenzoic acid involves its interaction with biological molecules through its functional groups. The nitro group can participate in redox reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can affect various molecular targets and pathways, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-methoxybenzoic acid: Lacks the nitro group, making it less reactive in redox reactions.
4-Methoxy-2-methylphenylboronic acid: Contains a boronic acid group instead of a nitro group, used in different types of chemical reactions such as Suzuki coupling.
Uniqueness
2-(4-Methoxy-2-methylphenyl)-4-nitrobenzoic acid is unique due to the presence of both methoxy and nitro groups on the same aromatic ring, providing a combination of reactivity and functional versatility that is not found in many other compounds.
Properties
IUPAC Name |
2-(4-methoxy-2-methylphenyl)-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-9-7-11(21-2)4-6-12(9)14-8-10(16(19)20)3-5-13(14)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVKKTXJWQXFCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689984 |
Source
|
Record name | 4'-Methoxy-2'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261905-43-4 |
Source
|
Record name | 4'-Methoxy-2'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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